N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine

Oligonucleotide synthesis Protecting group chemistry Solid-phase synthesis

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine (CAS 1211488-07-1) is a heterocyclic amine featuring a pyridine ring linked to an ethylamine moiety via a thioether bridge. With a molecular formula of C₈H₁₂N₂S and a molecular weight of 168.26 g/mol, this compound is distinguished by its unique N-methyl substitution pattern, which imparts distinct steric and electronic properties compared to its primary and N-ethyl analogs.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Cat. No. B12108060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCNCCSC1=CC=CC=N1
InChIInChI=1S/C8H12N2S/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3
InChIKeyWCBFBZAHQUFOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine: A Tailored Thioether-Amine for Accelerated and Simplified Oligonucleotide Synthesis


N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine (CAS 1211488-07-1) is a heterocyclic amine featuring a pyridine ring linked to an ethylamine moiety via a thioether bridge . With a molecular formula of C₈H₁₂N₂S and a molecular weight of 168.26 g/mol, this compound is distinguished by its unique N-methyl substitution pattern, which imparts distinct steric and electronic properties compared to its primary and N-ethyl analogs . Its primary validated application lies in the field of nucleic acid chemistry, where it serves as a critical component of thermolabile protecting groups for phosphates and thiophosphates in solid-phase oligonucleotide synthesis [1].

Workflow Solid-phase oligonucleotide synthesis
Selection N-methyl substitution for thermolytic control
Use Context Phosphate/thiophosphate protecting group precursor

Why N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine Cannot Be Replaced by Closely Related Primary or N-Ethyl Analogs


Generic substitution among in-class pyridinylthioethylamines is not feasible due to stark differences in physicochemical properties and functional performance. The N-methyl group in N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine provides a critical balance of steric bulk and nucleophilicity that is absent in the unsubstituted primary amine (2-(pyridin-2-ylthio)ethanamine) . Conversely, the larger N-ethyl analog (N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine) introduces increased steric hindrance, potentially altering reaction kinetics and complexation behavior [1]. Crucially, in oligonucleotide synthesis, the 2-[N-methyl-N-(2-pyridyl)]aminoethyl protecting group exhibits spontaneous thermolytic cleavage upon formation, a unique kinetic profile not shared by other pyridine-based thermolytic groups such as 3-(2-pyridyl)-1-propyl, which requires a 30-minute heating step at 55°C for deprotection [2]. Substituting the N-methyl variant with an analog would therefore necessitate a complete re-optimization of the synthesis protocol and compromise the intended 'heat-free' or 'simplified' process.

Mechanism incompatibility

Primary amine analog lacks the tertiary nitrogen required for intramolecular cyclization; spontaneous cleavage may be prevented.

Kinetic profile mismatch

N-ethyl analog introduces larger steric bulk, which may alter complexation behavior and reaction rates, requiring protocol re-optimization.

Deprotection workflow divergence

Target compound's spontaneous cleavage eliminates a heating step; analogs may need a 30-minute, 55 °C deprotection, complicating automated synthesis.

Quantitative Differentiation Guide for N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine


Spontaneous Thermolytic Cleavage Eliminates a 55°C Heating Step in Oligonucleotide Deprotection

In solid-phase oligonucleotide synthesis, the 2-[N-methyl-N-(2-pyridyl)]aminoethyl phosphate/thiophosphate protecting group undergoes spontaneous cyclodeesterification and cleavage immediately upon formation of the phosphate or phosphorothioate ester during the synthesis cycle [1]. This is in direct contrast to the 3-(2-pyridyl)-1-propyl group, which requires a defined heating step of 30 minutes at 55°C in concentrated NH₄OH or an aqueous buffer at pH 7.0 to achieve deprotection [1].

Deprotection speed
Head-to-head
Eliminates 30 min, 55 °C heating step
Supports simplified, heat-free synthesis workflow
Assessed by 31P NMR and cyclodeesterification product analysis
Oligonucleotide synthesis Protecting group chemistry Solid-phase synthesis

Molecular Weight and Formula Distinguish N-methyl from N-ethyl and Primary Amine Analogs

The N-methyl derivative (C₈H₁₂N₂S, MW 168.26 g/mol) possesses a distinct molecular formula and weight compared to its closest analogs . The N-ethyl derivative (C₉H₁₄N₂S) has a molecular weight of 182.29 g/mol, while the unsubstituted primary amine (C₇H₁₀N₂S) has a molecular weight of 154.24 g/mol [1]. This intermediate molecular weight and specific formula are critical for applications requiring precise stoichiometry and properties such as solubility and volatility.

MW & formula distinction
Data to verify
168.26 g/mol, C₈H₁₂N₂S
±14.03 g/mol from N-ethyl and primary amine analogs
Enables precise compound identification and stoichiometry
Values calculated from chemical formulas; independent verification recommended
Chemical procurement Building blocks Medicinal chemistry

N-methyl Substitution Confers Unique Reactivity as a Thermolytic Protecting Group

The 2-[N-methyl-N-(2-pyridyl)]aminoethyl group, derived from N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine, is specifically designed to undergo spontaneous cleavage via an intramolecular cyclodeesterification process upon esterification of a phosphate or thiophosphate moiety [1]. This mechanism is a direct consequence of the N-methyl substitution pattern, which facilitates the formation of a bicyclic salt byproduct (13 and 14) [1]. In contrast, the primary amine analog, 2-(pyridin-2-ylthio)ethanamine, lacks the tertiary nitrogen center required for this specific intramolecular cyclization, fundamentally altering its reactivity profile and rendering it unsuitable for this application.

Unique cyclization
Reported
Forms bicyclic salt via intramolecular cyclodeesterification upon phosphate ester formation
N-methyl group is essential for spontaneous cleavage; primary amine analog cannot replicate this pathway
Based on solid-phase oligonucleotide synthesis conditions
Oligonucleotide chemistry Protecting group strategy Synthesis workflow

High-Impact Application Scenarios for N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine in Nucleic Acid Research and Synthesis


Accelerated Solid-Phase Oligonucleotide Synthesis with Simplified Deprotection

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine is a critical building block for the synthesis of phosphoramidites carrying the 2-[N-methyl-N-(2-pyridyl)]aminoethyl thermolytic protecting group. In automated solid-phase oligonucleotide synthesizers, this group's spontaneous cleavage upon phosphate ester formation eliminates the need for a separate, time-consuming heating step (e.g., 30 minutes at 55°C) that is required for alternative thermolytic groups like 3-(2-pyridyl)-1-propyl [1]. This simplifies instrument programming, reduces overall cycle time, and minimizes the risk of thermal damage to sensitive modified oligonucleotides.

Manufacturing of Diagnostic Microarrays via 'Heat-Driven' Synthesis

The thermolytic properties of the 2-[N-methyl-N-(2-pyridyl)]aminoethyl group, derived from N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine, are particularly attractive for engineering 'heat-driven' processes for the synthesis of oligonucleotides directly on diagnostic microarrays [1]. The spontaneous cleavage mechanism can be leveraged to create array manufacturing workflows that are less reliant on harsh chemical deprotection steps, potentially improving the integrity and performance of the immobilized DNA probes [1].

Preparation of Novel Pyridyl Substituted Aminoalkyl-thioureas and Ureas as H-2 Receptor Inhibitors

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine serves as a versatile intermediate for the synthesis of more complex pyridyl substituted aminoalkyl-thioureas and ureas, a class of compounds identified as inhibitors of H-2 histamine receptors [1]. While not the final active pharmaceutical ingredient, its unique structure makes it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) around the pyridinylthioethylamine scaffold [1].

Application
Selection Property
Validation Focus
Accelerated oligonucleotide synthesis
Spontaneous thermolytic cleavage
Cycle time reduction and heat-sensitive oligo integrity
Research microarray fabrication
Heat-free deprotection mechanism
Probe integrity and milder array processing conditions
Medicinal chemistry building block
Pyridinylthioethylamine scaffold
H-2 receptor inhibitor SAR exploration

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